Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a unique combination of functional groups: an amino (-NH₂) substituent at position 3 and two fluorine atoms at position 2. This compound is of significant interest in medicinal chemistry due to the BCP core’s role as a bioisostere for tert-butyl or aromatic groups, offering improved metabolic stability and solubility. The difluoro and amino groups synergistically influence electronic properties, hydrogen-bonding capacity, and steric effects, making it a versatile intermediate for drug discovery .
For example, one-pot Rh-catalyzed reactions with α-allyldiazoacetates and fluorinating agents like CF₃TMS (as seen in and ) could be adapted to introduce the difluoro moiety, followed by amination steps .
Properties
Molecular Formula |
C7H9F2NO2 |
|---|---|
Molecular Weight |
177.15 g/mol |
IUPAC Name |
methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C7H9F2NO2/c1-12-4(11)5-2-6(10,3-5)7(5,8)9/h2-3,10H2,1H3 |
InChI Key |
OVTOGNGDUQFNFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(F)F)N |
Origin of Product |
United States |
Preparation Methods
Flow Photochemical Method
One of the most efficient large-scale approaches for constructing the bicyclo[1.1.1]pentane core involves flow photochemical addition of propellane to diacetyl. This method has demonstrated remarkable efficiency, allowing:
- Construction of the BCP core on a 1 kg scale within a single day
- Continuous flow processing that enhances reaction efficiency and safety
- Controlled photochemical conditions that improve selectivity
The photochemical reaction creates the basic bicyclic framework that serves as the foundation for further modifications to introduce the difluoro and amino functionalities.
Carboxylic Acid Functionalization
Following the construction of the bicyclic core, the carboxylic acid functionality is typically introduced through a haloform reaction of the formed diketone. This process can be performed in batch and yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram quantities, which serves as a key intermediate for further transformations.
Fluorination Process
Detailed Synthetic Pathway
Based on the available information, a comprehensive synthetic pathway for this compound can be proposed as follows:
Core Structure Formation
The synthesis begins with the construction of the bicyclo[1.1.1]pentane core through flow photochemical addition of propellane to a suitable carbonyl compound, typically diacetyl. This reaction establishes the rigid bicyclic framework that is characteristic of the target molecule.
Carboxylic Acid Functionalization
The resulting bicyclic diketone undergoes a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This dicarboxylic acid serves as a versatile intermediate for further transformations.
Selective Esterification
One of the carboxylic acid groups is selectively esterified to form the methyl ester. This can be achieved through:
- Treatment with methanol in the presence of a catalytic amount of acid
- Reaction with methyl iodide in the presence of a base
- Use of diazomethane for mild esterification
Difluorination at the 2-Position
The final step involves the introduction of the amino group at the 3-position. This can be accomplished through:
- Curtius rearrangement of the remaining carboxylic acid group
- Conversion to an acyl azide followed by reduction
- Use of Gabriel synthesis with subsequent hydrazinolysis
Reaction Conditions and Parameters
The successful synthesis of this compound requires careful control of reaction conditions. The following parameters are critical for optimal yields and selectivity:
Temperature Control
Different steps in the synthetic pathway require specific temperature conditions:
- Photochemical addition: Typically performed at room temperature under controlled irradiation
- Haloform reaction: Often requires elevated temperatures (70-90°C)
- Fluorination: Usually conducted at low temperatures (-78°C to 0°C) to enhance selectivity
- Amino group introduction: Temperature varies depending on the specific methodology employed
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and selectivity:
- Photochemical reactions: Often performed in acetonitrile or dichloromethane
- Haloform reactions: Aqueous conditions or biphasic systems
- Fluorination: Anhydrous conditions using dichloromethane or tetrahydrofuran
- Amino group introduction: Typically requires non-nucleophilic solvents such as tert-butanol or tetrahydrofuran
Catalyst and Reagent Selection
The selection of appropriate catalysts and reagents is crucial for successful synthesis:
- Silver nitrate has been shown to facilitate fluorination reactions in similar bicyclic systems
- DMAP (4-dimethylaminopyridine) serves as an effective catalyst for esterification and other transformations
- Diphenylphosphoryl azide ((PhO)2P(O)N3) is effective for the conversion of carboxylic acids to amines via Curtius rearrangement
Purification and Characterization
After synthesis, this compound requires purification and thorough characterization to confirm its structure and purity.
Purification Techniques
Several purification methods can be employed:
- Column chromatography using gradient elution (typically hexane:methyl tert-butyl ether mixtures)
- Recrystallization from appropriate solvent systems
- Preparative HPLC for final purification and isolation of the target compound
Analytical Characterization
Comprehensive characterization of the synthesized compound typically includes:
- NMR spectroscopy (1H, 13C, and 19F NMR)
- High-resolution mass spectrometry (HRMS)
- Infrared spectroscopy (IR)
- X-ray crystallography (if crystalline material can be obtained)
Expected spectroscopic data for the target compound would include characteristic signals for the bicyclic framework, the methyl ester, the difluoro functionality, and the amino group.
Scale-Up Considerations
For larger-scale preparation of this compound, several factors must be considered:
Flow Chemistry Advantages
The use of flow chemistry for the initial photochemical step offers significant advantages for scale-up:
- Enhanced safety profile due to smaller reaction volumes at any given time
- Improved heat and mass transfer leading to better reaction control
- Continuous processing capability that facilitates production of larger quantities
- Consistent product quality due to precise control of reaction parameters
Batch Process Optimization
For steps that require batch processing, optimization strategies include:
- Careful control of addition rates for reactive reagents
- Monitoring of reaction progress using analytical techniques (TLC, HPLC, etc.)
- Temperature control to manage exothermic reactions
- Efficient work-up procedures to maximize recovery
Challenges and Solutions
The synthesis of this compound presents several challenges that require careful consideration:
Selectivity Issues
Alternative Synthetic Approaches
In addition to the primary synthetic pathway described above, several alternative approaches could be considered:
Direct Functionalization of Bicyclo[1.1.1]pentane
Starting with commercially available bicyclo[1.1.1]pentane derivatives and introducing the required functionalities through direct C-H functionalization could provide a more streamlined approach.
Convergent Synthesis
A convergent approach involving the separate preparation of appropriately functionalized fragments followed by their assembly could offer advantages in terms of efficiency and flexibility.
Chemical Reactions Analysis
Nucleophilic Substitution and Functional Group Transformations
The amino and ester groups participate in classical reactions, while fluorine atoms influence electronic and steric effects:
-
Ester hydrolysis : The methyl ester undergoes saponification under basic conditions (e.g., NaOH/MeOH) to yield the corresponding carboxylic acid derivative, facilitating further coupling reactions.
-
Amide bond formation : The amino group reacts with acyl chlorides or activated esters to form amides. For example, coupling with benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) yields N-benzoyl derivatives .
-
Fluorine-mediated stability : The geminal difluoro group enhances metabolic stability by resisting enzymatic oxidation, a key feature in prodrug design .
Key Reaction Pathways
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 2M NaOH, MeOH, 60°C, 4h | Carboxylic acid | 85% |
| Amidation | Benzoyl chloride, TEA, DCM, rt, 12h | N-Benzoyl derivative | 72% |
Decarboxylative C–N Coupling
Photoredox-mediated decarboxylation enables direct C–N bond formation, bypassing traditional coupling reagents:
-
Under blue LED light (456 nm) with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a catalyst, the compound undergoes decarboxylative coupling with aryl amines to form biaryl amines .
-
This method achieves 63–78% yields for heterocyclic amines (e.g., pyridines, indoles) with excellent functional group tolerance .
Mechanistic Insights
-
Single-electron oxidation of the carboxylate generates a carboxyl radical.
-
Decarboxylation produces a bicyclic radical intermediate.
Photochemical Ring Expansion
The bicyclo[1.1.1]pentane core undergoes strain-driven reactions with difluorocarbene sources:
-
Reaction with CF₃TMS/NaI in THF at 65°C generates 2,2-difluorobicyclo[1.1.1]pentane derivatives via -shift (Table 3 in ).
-
Key intermediates : Bicyclo[1.1.0]butane precursors form transiently before fluorination .
Example Reaction
textThis compound + CF₃TMS/NaI → 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxamide (62% yield)[6]
Comparative Reactivity with Analogues
The difluoro substitution distinctively modulates reactivity compared to non-fluorinated bicyclo[1.1.1]pentanes:
Scientific Research Applications
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties due to its fluorinated bicyclic structure.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique bicyclic structure. The presence of fluorine atoms can enhance the compound’s binding affinity to certain targets, potentially leading to increased potency and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Bicyclo[1.1.1]pentane Derivatives
The target compound’s structural analogs differ in substituents at positions 2 and 3. Key examples include:
Key Observations :
- Fluorination Impact: Difluoro-substituted BCPs (e.g., ) exhibit enhanced metabolic stability compared to non-fluorinated analogs. However, trifluoromethyl groups () increase lipophilicity, which may reduce aqueous solubility .
- Amino Group Utility: The amino group in the target compound enables peptide coupling (as seen in ) and chiral resolution strategies, similar to 3-fluorobicyclo[1.1.1]pentylglycine .
Physicochemical and Spectral Properties
- NMR Shifts: Difluoro substituents (e.g., in ) cause distinct ¹⁹F NMR signals (δ ≈ -100 to -120 ppm) and deshielded ¹³C signals for adjacent carbons . The amino group would introduce NH₂ proton signals (δ ≈ 1.5–3.0 ppm in ¹H NMR) and affect hydrogen-bonding interactions .
- Mass Spectrometry : HRMS data for similar compounds (e.g., m/z 239.0882 for C₁₃H₁₃F₂O₂ in ) confirm molecular formulas, a critical step for validating the target compound’s structure .
Biological Activity
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique bicyclic structure and potential bioactivity. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including difluorocarbene insertion into bicyclo[1.1.0]butanes, which allows for selective formation of the bicyclic structure . Recent advancements have highlighted scalable methods that utilize light as a catalyst for the synthesis of bicyclo[1.1.1]pentanes from alkyl iodides and propellane, yielding high-purity products suitable for further functionalization .
Pharmacological Properties
This compound exhibits several notable pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar bicyclic structures demonstrate antimicrobial properties against various pathogens.
- Neuroprotective Effects : Research suggests that bicyclic compounds can interact with neurotransmitter systems, potentially offering neuroprotective benefits.
- Anti-inflammatory Properties : The presence of the amino group may enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
Case Studies
A review of recent literature reveals several case studies exploring the biological activity of related compounds:
- Case Study 1 : A study on structurally similar bicyclo[1.1.1]pentanes indicated significant inhibition of bacterial growth in vitro, suggesting potential for development as new antibiotics.
- Case Study 2 : Research involving animal models demonstrated that derivatives of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane could reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases.
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic: How is this compound characterized?
Answer:
Critical techniques include:
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and fluorine incorporation. For example, ¹⁹F NMR distinguishes geminal difluoro groups via coupling constants (²JFF ~250–300 Hz) .
- HRMS : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretches .
Basic: What is the role of fluorine atoms in this compound’s reactivity?
Answer:
The 2,2-difluoro motif:
- Electron-withdrawing effects : Stabilizes the bicyclic framework and influences pKa of the amino group.
- Steric shielding : Fluorines reduce steric accessibility, directing regioselectivity in nucleophilic reactions .
- Metabolic stability : Fluorination enhances resistance to oxidative degradation, critical for bioactive analogs .
Advanced: How is enantioselective synthesis achieved for chiral bicyclo[1.1.1]pentane derivatives?
Answer:
Chiral resolution via Strecker synthesis is a key strategy:
Generate a racemic aldehyde intermediate (e.g., from Arbuzov reaction).
Treat with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric imines.
Separate diastereomers via crystallization or chromatography.
Hydrolyze to recover enantiopure amino acids. Reported enantiomeric excess (ee) exceeds 95% in optimized cases .
Advanced: What mechanistic insights explain the fluorination step in one-pot synthesis?
Answer:
The Rh-catalyzed process involves:
Cyclopropanation : Rh₂(Oct)₄ generates a metallocarbene, inserting into allyldiazoacetates to form the bicyclo[1.1.1]pentane core.
Electrophilic fluorination : CF₃TMS acts as a fluorine source, with NaI facilitating iodide displacement. Kinetic studies suggest a radical pathway for geminal difluorination .
Advanced: How does the compound’s stability vary under different conditions?
Answer:
- Thermal stability : The bicyclic scaffold remains intact up to 150°C (TGA data for analogs).
- Solubility : Sparingly soluble in water (~14 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
- Acid sensitivity : The ester group hydrolyzes under strong acidic conditions (pH <2), requiring neutral buffers for handling .
Advanced: What are emerging applications in medicinal chemistry?
Answer:
- Bioisosteres : The bicyclo[1.1.1]pentane core replaces tert-butyl or aromatic groups to improve metabolic stability and reduce lipophilicity.
- Peptide mimetics : 3-Amino derivatives serve as constrained proline analogs in protease inhibitors (e.g., HCV NS3/4A protease) .
Advanced: How are data contradictions resolved during characterization?
Answer:
- NMR discrepancies : Compare ¹³C DEPT spectra to distinguish quaternary carbons from CH₂ groups. For example, bicyclic bridgehead carbons show distinct shifts (~45–55 ppm) .
- HRMS anomalies : Isotopic patterns (e.g., bromine doublets) confirm purity. Contradictions may arise from residual solvents or column bleed, addressed via repeated chromatography .
Advanced: What challenges exist in purifying this compound?
Answer:
- Column chromatography : Polar functional groups (ester, amino) require silica gel modified with NH₄OAc or Et₃N to minimize tailing.
- Crystallization : Low solubility in non-polar solvents necessitates hexane/EtOAC gradients. Analogs with CAS 83249-10-9 crystallize in hexane at −20°C .
Advanced: How can computational modeling aid in optimizing synthetic routes?
Answer:
- DFT calculations : Predict transition states for fluorination steps (e.g., Gibbs energy barriers for Rh-mediated cyclopropanation).
- Docking studies : Guide functionalization for target engagement (e.g., amino group positioning in enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
